molecular formula C21H28BNO3 B1485433 N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide CAS No. 1501853-90-2

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide

Cat. No. B1485433
CAS RN: 1501853-90-2
M. Wt: 353.3 g/mol
InChI Key: RLXHXRNVIYMSLH-UHFFFAOYSA-N
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Description

This compound is a naphthamide derivative with a tert-butyl group and a tetramethyl dioxaborolane group attached to it. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The tetramethyl dioxaborolane group is a boronic acid derivative that is often used in chemical transformations .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the tert-butyl group and the tetramethyl dioxaborolane group. The tert-butyl group is known for its unique reactivity pattern , and the tetramethyl dioxaborolane group is often involved in boron-related reactions .

Scientific Research Applications

Synthesis and Intermediates

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide serves as a crucial intermediate in synthesizing biologically active compounds, demonstrated through the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important precursor for crizotinib. This synthesis involves multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's role in developing targeted therapies (D. Kong et al., 2016).

Crystal Structure and Theoretical Studies

The compound's utility extends to structural and theoretical chemistry, where derivatives like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate are synthesized and analyzed for their structural properties using techniques like FTIR, NMR, and X-ray diffraction. These studies, combined with density functional theory (DFT), provide insights into the molecular and electronic structure, aiding in the design of new materials with desired properties (W. Ye et al., 2021).

Fluorescence Probes and Sensing Applications

Further, the boronate ester derivatives of this compound are synthesized for applications in fluorescence sensing, highlighting its role in developing novel probes for detecting hydrogen peroxide (H2O2). These probes exhibit "Off-On" fluorescence responses towards H2O2, illustrating the potential of such compounds in biochemical and medical diagnostics (Emma V Lampard et al., 2018).

Materials Science and Polymer Chemistry

In materials science, derivatives of this compound are utilized in the synthesis of heterodifunctional polyfluorenes, leading to the development of nanoparticles with adjustable molecular weights and fluorescence properties. These nanoparticles are explored for their potential in various applications, including bioimaging and sensing, showcasing the versatility of this compound derivatives in creating functional materials (Christoph S. Fischer et al., 2013).

properties

IUPAC Name

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO3/c1-19(2,3)23-18(24)16-12-13-17(15-11-9-8-10-14(15)16)22-25-20(4,5)21(6,7)26-22/h8-13H,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXHXRNVIYMSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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